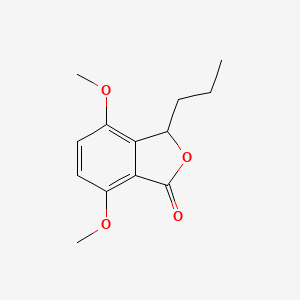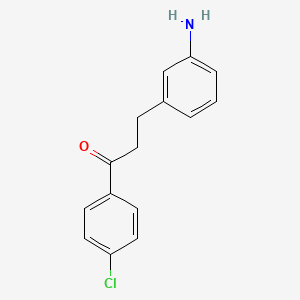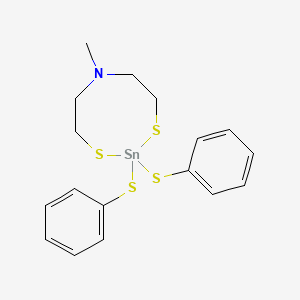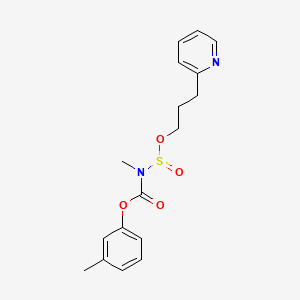silane CAS No. 88298-24-2](/img/structure/B14403952.png)
[(5-Ethenyl-6-propyldec-7-en-5-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a complex hydrocarbon chain
Vorbereitungsmethoden
The synthesis of (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane typically involves the reaction of a suitable hydrocarbon precursor with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halides or alcohols.
Wissenschaftliche Forschungsanwendungen
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in hydrosilylation reactions, where the silane group adds across double bonds in unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane can be compared with other organosilicon compounds such as:
Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.
Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane.
Eigenschaften
CAS-Nummer |
88298-24-2 |
|---|---|
Molekularformel |
C18H36OSi |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
(5-ethenyl-6-propyldec-7-en-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C18H36OSi/c1-8-12-15-17(14-10-3)18(11-4,16-13-9-2)19-20(5,6)7/h11-12,15,17H,4,8-10,13-14,16H2,1-3,5-7H3 |
InChI-Schlüssel |
OCEIQVQDQPGHRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=C)(C(CCC)C=CCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


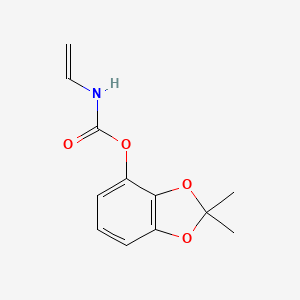

![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
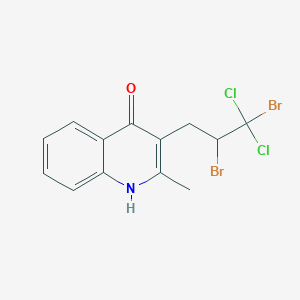
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
